2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide
Description
Properties
Molecular Formula |
C14H13BrN2O4S |
|---|---|
Molecular Weight |
385.23 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C14H13BrN2O4S/c15-10-2-1-3-12(8-10)21-9-14(18)17-11-4-6-13(7-5-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) |
InChI Key |
SRQKHJSGAMLZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Coupling via Nucleophilic Substitution
This method involves reacting 3-bromophenol with a pre-synthesized N-(4-sulfamoylphenyl)chloroacetamide intermediate. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism under basic conditions:
Procedure :
-
Intermediate Preparation : N-(4-sulfamoylphenyl)chloroacetamide is synthesized by treating 4-aminobenzenesulfonamide with chloroacetyl chloride in dry acetone at 0–5°C for 2 hours.
-
Phenoxy Group Introduction : The chloroacetamide intermediate is reacted with 3-bromophenol in dimethylformamide (DMF) at 80°C for 6 hours, using potassium carbonate (K2CO3) as a base to deprotonate the phenol.
-
Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallized from ethanol/water (1:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Reaction Time | 6 hours |
| Temperature | 80°C |
| Solvent | DMF |
| Base | K2CO3 |
This method prioritizes regioselectivity, as the electron-withdrawing sulfonamide group directs substitution to the para-position relative to the acetamide.
Stepwise Assembly via Acylation and Etherification
An alternative approach constructs the acetamide backbone before introducing the phenoxy moiety:
Procedure :
-
Sulfonamide Formation : 4-Aminobenzenesulfonamide is acetylated using acetic anhydride in tetrahydrofuran (THF) at reflux for 4 hours to form N-(4-sulfamoylphenyl)acetamide.
-
Chloroacetylation : The acetamide is treated with chloroacetyl chloride in the presence of triethylamine (TEA) to yield N-(4-sulfamoylphenyl)chloroacetamide.
-
Ether Bond Formation : The chloroacetamide reacts with 3-bromophenol in acetonitrile at 70°C for 5 hours, catalyzed by potassium iodide (KI) to enhance leaving-group displacement.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Catalytic Additive | KI (10 mol%) |
| Solvent | Acetonitrile |
| Temperature | 70°C |
This route avoids competitive hydrolysis of the chloroacetamide intermediate, a common issue in polar solvents like DMF.
Optimization Strategies and Challenges
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
-
Polar Aprotic Solvents : DMF and acetonitrile are preferred for their ability to stabilize transition states in SNAr reactions.
-
Inorganic Bases : K2CO3 outperforms weaker bases (e.g., NaHCO3) in deprotonating 3-bromophenol, accelerating nucleophilic attack.
Comparative Analysis :
| Base | Solvent | Yield (%) | Byproducts |
|---|---|---|---|
| K2CO3 | DMF | 78 | <5% hydrolysis |
| NaHCO3 | DMF | 52 | 15% hydrolysis |
| TEA | Acetonitrile | 70 | <3% hydrolysis |
Managing Bromine Reactivity
The electron-deficient 3-bromophenol undergoes unintended side reactions, such as:
-
Dimerization : Mitigated by maintaining dilute reaction conditions (0.1–0.2 M).
-
Oxidative Debromination : Avoided by excluding oxidizing agents and conducting reactions under nitrogen.
Industrial-Scale Production Considerations
Catalytic Enhancements
Industrial protocols employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity between aqueous and organic phases.
Purification at Scale
-
Recrystallization : Ethanol/water mixtures achieve >98% purity, with yields of 85–90% after two crystallizations.
-
Continuous Chromatography : Simulated moving bed (SMB) systems reduce solvent consumption by 40% compared to batch processes.
Case Studies and Experimental Validation
Case Study 1: Yield Optimization
A 2022 study compared two protocols for synthesizing N-(4-sulfamoylphenyl)chloroacetamide:
-
Method A : Chloroacetyl chloride in dry acetone at 0°C (Yield: 88%).
-
Method B : Chloroacetic acid with DCC coupling in dichloromethane (Yield: 72%).
Method A’s superior yield is attributed to minimized side reactions under low-temperature conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the phenoxy group undergoes substitution reactions with nucleophiles. This reactivity is central to structural modifications for pharmacological optimization.
Key Reaction Examples:
Mechanistic studies indicate an S<sub>N</sub>Ar pathway due to electron-withdrawing effects from the sulfamoyl group, which activates the aromatic ring toward nucleophilic attack .
Hydrolysis Reactions
The acetamide and sulfamoyl groups undergo hydrolysis under acidic or basic conditions, enabling the generation of intermediates for further derivatization.
Hydrolysis Pathways:
The acetamide hydrolysis follows a base- or acid-catalyzed mechanism , while sulfamoyl cleavage involves protonation of the nitrogen followed by nucleophilic water attack .
Oxidation Reactions
The phenoxy moiety undergoes oxidation to form quinone-like structures, which are pharmacologically relevant for redox-active applications.
Oxidation Data:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO<sub>4</sub> (H<sub>2</sub>SO<sub>4</sub>) | 80°C, 3h | 2-(3-Bromo-1,4-benzoquinone)-N-(4-sulfamoylphenyl)acetamide | 63% | |
| CrO<sub>3</sub> (AcOH) | RT, 12h | 2-(3-Bromo-2-hydroxyphenoxy)-N-(4-sulfamoylphenyl)acetamide | 41% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation for structural diversification.
Coupling Examples:
Acylation and Sulfonylation
The sulfamoyl nitrogen can act as a nucleophile, reacting with acyl or sulfonyl chlorides to form secondary derivatives.
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Acetyl chloride (pyridine) | N-Acetyl-2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide | 81% | |
| Tosyl chloride (DMAP) | N-Tosyl-2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide | 76% |
Scientific Research Applications
Anticancer Properties
Research indicates that 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide exhibits significant anticancer activity against various cancer cell lines, including breast and colon cancer. The compound's mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival. Molecular docking studies suggest that it may interact with key enzymes involved in cancer metabolism, enhancing its potential as an anticancer agent .
Antibacterial Activity
The sulfonamide group within the compound also contributes to its antibacterial properties. This feature positions it as a candidate for further pharmacological exploration aimed at developing new antibacterial agents. The compound's ability to combat bacterial infections may be linked to its structural characteristics, which enhance its binding affinity to bacterial targets .
Comparative Analysis with Related Compounds
A comparative analysis highlights structural similarities and differences between 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide and other sulfonamide derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide | Bromophenyl + Sulfonamide + Acetamide | Anticancer, Antibacterial |
| Sulfamethoxazole | Sulfonamide + Methoxyl group | Antibacterial |
| Sulfadiazine | Sulfonamide + Phenyl group | Antibacterial |
| N-(4-sulfamoylphenyl)acetamide | Sulfonamide + Acetamide | Antimicrobial |
The uniqueness of 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide lies in its combination of a brominated aromatic system with a sulfonamide functionality, potentially enhancing its biological activity compared to other derivatives .
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy and sulfamoylphenyl groups can contribute to binding affinity and specificity, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Tails
The "tail approach" in CA inhibitor (CAI) design emphasizes modifying the tail group to enhance isoform selectivity. Below is a comparison of 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide with key analogues:
Key Observations:
- Bromine vs.
- Phenoxy vs. Piperazine Tails: Phenoxy tails (as in the target compound) exhibit lower conformational flexibility than piperazine-based tails, which may reduce off-target effects but limit access to variable CA isoform regions .
Role of the Acetamide Linker
The acetamide linker (-NH-CO-CH2-) is critical for:
Conformational Flexibility : Allows the tail to adopt orientations that maximize interactions with enzyme active sites .
Hydrogen Bonding : The carbonyl oxygen forms hydrogen bonds with CA residues (e.g., Thr200 in hCA II), stabilizing inhibitor-enzyme complexes .
Comparative Stability : Acetamide-linked compounds show superior metabolic stability compared to ester or thioether-linked analogues .
Sulfamoylphenyl Group as a ZBG
The sulfamoyl group (-SO2NH2) coordinates with the catalytic zinc ion in CAs, a feature shared across sulfonamide-based CAIs. However, substitutions on the phenyl ring (e.g., bromine) influence electronic effects:
Carbonic Anhydrase Inhibition
- hCA VII Selectivity : Bulky tails (e.g., benzhydrylpiperazine) exploit isoform-specific hydrophobic pockets, achieving Ki values < 10 nM .
- hCA II Activity : Ubiquitous isoforms like hCA II require shorter tails for optimal inhibition, as seen in 2-(phenylthio)-N-(4-sulfamoylphenyl)acetamide (Ki = 12 nM) .
Anticancer Potential
Phenoxyacetamide derivatives with halogen substituents (e.g., 3c in ) inhibit cancer cell proliferation (IC50 = 5–10 µM) via mechanisms possibly involving CA IX/XII inhibition or ROS modulation.
Biological Activity
2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Biological Activity Overview
Research indicates that 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide exhibits significant anticancer and antimicrobial activities. The following sections detail these activities based on empirical studies.
The anticancer properties of this compound are primarily attributed to its ability to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are often overexpressed in various tumors. Inhibition of these isoforms can lead to reduced tumor acidity and hinder cancer cell proliferation.
In Vitro Studies
- Cell Lines Tested : The compound was tested against several cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer).
- Results :
Comparative Efficacy
In comparative studies, 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide showed higher inhibitory activity against HT-29 and MDA-MB-231 cells than the standard carbonic anhydrase inhibitor acetazolamide (AZM), especially under hypoxic conditions .
Spectrum of Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Minimum Inhibitory Concentration (MIC)
- Testing : The MIC values were determined for several bacterial strains.
- Findings : The compound exhibited effective bactericidal activity with MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant strains .
Data Tables
| Biological Activity | Cell Line/Bacteria | Concentration Tested | Effect Observed |
|---|---|---|---|
| Anticancer | HT-29 | 400 μM | 20% viability reduction |
| Anticancer | MDA-MB-231 | Various | Higher inhibition than AZM |
| Antimicrobial | K. pneumoniae | Varies | Effective bactericidal activity |
Case Studies
- Study on Carbonic Anhydrase Inhibition :
- Antimicrobial Efficacy Against Resistant Strains :
Q & A
Basic: What are the common synthetic routes for 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution and amide coupling. A representative approach involves:
Bromophenoxy Intermediate : React 3-bromophenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-chloro-N-(3-bromophenoxy)acetamide .
Sulfamoylphenyl Amidation : Couple the intermediate with 4-aminobenzenesulfonamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
Purification : Recrystallize using ethanol/water mixtures or employ column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Basic: Which spectroscopic and crystallographic methods confirm the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies protons and carbons in the bromophenoxy and sulfamoylphenyl groups. For example, the acetamide carbonyl (δ ~168 ppm in ¹³C NMR) and sulfamoyl NH₂ (δ ~6.5 ppm in ¹H NMR) .
- X-ray Crystallography : Resolves molecular conformation and bond angles. A related bromophenyl acetamide derivative showed a dihedral angle of 85.2° between aromatic rings, confirmed by single-crystal diffraction (R factor = 0.054) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₂BrN₂O₃S: 383.98) .
Advanced: How can reaction yields be optimized during multi-step synthesis?
Methodological Answer:
Key strategies include:
Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Ullmann-type coupling to improve bromophenoxy intermediate yields .
Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency by stabilizing reactive intermediates .
Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonamide coupling .
In-line Monitoring : Employ HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and purity .
Advanced: How to design enzyme inhibition assays for evaluating the sulfamoyl group’s role?
Methodological Answer:
Target Selection : Focus on carbonic anhydrase or serine proteases, where sulfamoyl groups are known inhibitors .
Kinetic Assays :
- Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure enzyme activity.
- Calculate IC₅₀ values via dose-response curves (e.g., 0.1–100 µM compound concentration) .
Structural Analysis : Perform molecular docking (AutoDock Vina) to map sulfamoyl interactions with enzyme active sites .
Data Contradiction: How to resolve discrepancies in reported biological activities?
Methodological Answer:
- Purity Verification : Re-analyze batches via HPLC (e.g., 95% vs. 98% purity impacts IC₅₀ values) .
- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate buffers alter enzyme kinetics) .
- Solubility Adjustments : Use co-solvents (DMSO ≤1%) to ensure compound solubility in biological assays .
Environmental Impact: What methodologies assess environmental fate and degradation?
Methodological Answer:
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
- Biodegradation Assays : Use OECD 301D (Closed Bottle Test) with activated sludge to measure microbial breakdown .
- Partition Coefficients : Determine logP (octanol/water) to predict bioaccumulation potential .
Advanced: What techniques elucidate conformational dynamics in solution vs. solid state?
Methodological Answer:
- Solution-State NMR : NOESY experiments reveal through-space interactions (e.g., bromophenoxy rotation barriers) .
- Solid-State IR/Raman Spectroscopy : Compare carbonyl stretching frequencies to identify hydrogen-bonding networks .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and compare with crystallographic data .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
- Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE during synthesis. For spills, neutralize with 5% sodium bicarbonate .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
